Structural Differentiation: Bicyclic Anion Geometry Confirmed by X-ray Crystallography
The crystal structure of sodium 2-iodyl-4-nitrobenzoate was determined by single-crystal X-ray diffraction and demonstrates a bicyclic structure where the iodine(V) center is intramolecularly coordinated by the carboxylate oxygen, forming a planar five-membered benziodoxole ring [1]. In contrast, unsubstituted IBX (2-iodylbenzoic acid) and 2-iodyl-5-methylbenzoic acid also adopt bicyclic structures, but the presence of the nitro group in the 4-position introduces distinct intermolecular interactions and potentially alters the I–O bond lengths, though direct bond-length comparative data between this specific compound and IBX are not available in the same study [1].
| Evidence Dimension | Crystal structure geometry |
|---|---|
| Target Compound Data | Bicyclic structure; intramolecular I···O(carboxylate) interaction; planar five-membered ring |
| Comparator Or Baseline | IBX and 2-iodyl-5-methylbenzoic acid: also bicyclic |
| Quantified Difference | Qualitative structural similarity in core bicyclic framework; nitro substituent modulates intermolecular packing |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
Confirmation of the bicyclic structure ensures that the reagent maintains the reactive geometry necessary for hypervalent iodine-mediated oxidations, while the nitro group provides a handle for tuning solubility and electronic properties.
- [1] Katritzky, A. R., Savage, G. P., Palenik, G. J., Qian, K., Zhang, Z., & Durst, H. D. (1990). The cyclic structure of 2-iodosyl- and 2-iodyl-benzoic acid anions: a basicity and X-ray crystallographic study. Journal of the Chemical Society, Perkin Transactions 1, 1657-1661. View Source
